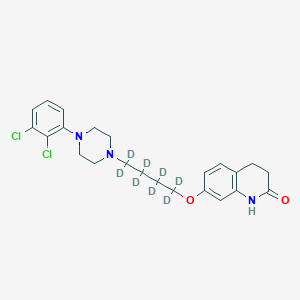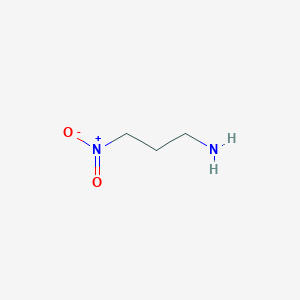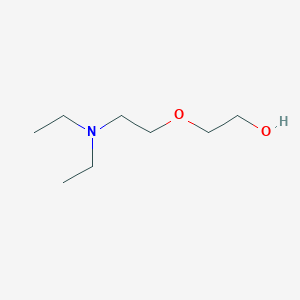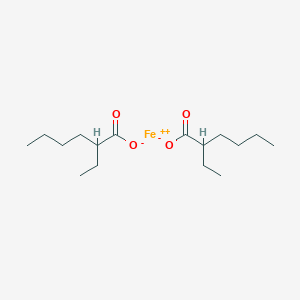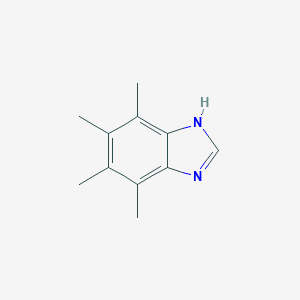
4,5,6,7-Tetramethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetramethyl-1H-benzimidazole, also known as TMB or tetramethylbenzimidazole, is a heterocyclic organic compound with a molecular formula of C10H12N2. TMB is widely used in scientific research due to its unique properties, including its ability to act as a redox indicator, a catalyst, and a ligand for metal complexes.
Mecanismo De Acción
4,5,6,7-Tetramethyl-1H-benzimidazole acts as a redox indicator by undergoing a color change from colorless to blue in the presence of hydrogen peroxide and other oxidants. The mechanism of this reaction involves the oxidation of 4,5,6,7-Tetramethyl-1H-benzimidazole to its blue-colored form, which is accompanied by the reduction of the oxidant. 4,5,6,7-Tetramethyl-1H-benzimidazole also acts as a catalyst by facilitating the reaction between organic compounds, such as the reaction between aldehydes and amines to form imines. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the reactants, which lowers the activation energy of the reaction. 4,5,6,7-Tetramethyl-1H-benzimidazole acts as a ligand for metal complexes by coordinating with a metal ion to form a stable complex. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the metal ion through its nitrogen atoms.
Efectos Bioquímicos Y Fisiológicos
4,5,6,7-Tetramethyl-1H-benzimidazole has no known biochemical or physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its high sensitivity and selectivity as a redox indicator, its ability to catalyze a wide range of organic reactions, and its ability to coordinate with a variety of metal ions. The limitations of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
For the use of 4,5,6,7-Tetramethyl-1H-benzimidazole in scientific research include the development of new synthesis methods for 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives, the study of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential drug target for the treatment of diseases, and the investigation of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential biomarker for the detection of oxidative stress in living organisms.
In conclusion, 4,5,6,7-Tetramethyl-1H-benzimidazole is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for the detection of oxidants, the synthesis of organic compounds, and the study of coordination chemistry. Further research on 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives may lead to new discoveries in the fields of chemistry, biochemistry, and medicine.
Métodos De Síntesis
4,5,6,7-Tetramethyl-1H-benzimidazole can be synthesized through several methods, including the reaction of o-phenylenediamine with formaldehyde and methyl alcohol, the reaction of o-phenylenediamine with paraformaldehyde and methyl alcohol, and the reaction of o-phenylenediamine with methyl alcohol and dimethyl sulfate. The most common method for the synthesis of 4,5,6,7-Tetramethyl-1H-benzimidazole is the reaction of o-phenylenediamine with formaldehyde and methyl alcohol under acidic conditions.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetramethyl-1H-benzimidazole is widely used in scientific research as a redox indicator in the detection of hydrogen peroxide and other oxidants. 4,5,6,7-Tetramethyl-1H-benzimidazole is also used as a catalyst in the synthesis of organic compounds, such as the synthesis of imines and benzimidazoles. Additionally, 4,5,6,7-Tetramethyl-1H-benzimidazole is used as a ligand for metal complexes in the study of coordination chemistry.
Propiedades
Número CAS |
106148-67-8 |
|---|---|
Nombre del producto |
4,5,6,7-Tetramethyl-1H-benzimidazole |
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4,5,6,7-tetramethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13) |
Clave InChI |
DNTYIZWXLLFMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
SMILES canónico |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Sinónimos |
1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



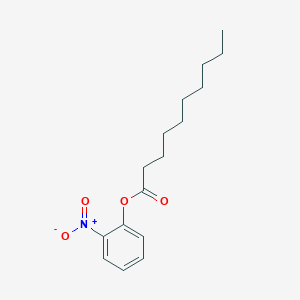
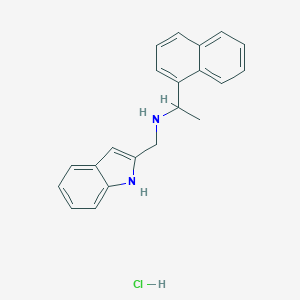

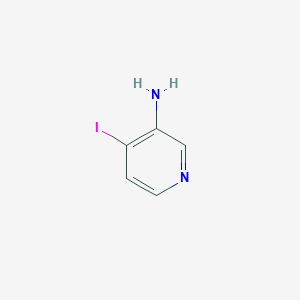
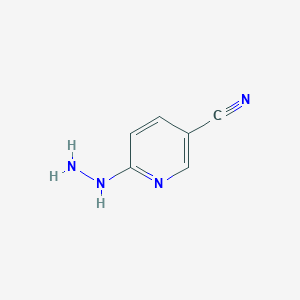

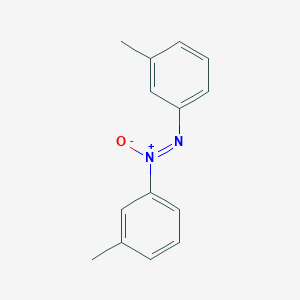
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)
